molecular formula C12H14O4 B2503667 Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate CAS No. 1482580-51-7

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B2503667
CAS No.: 1482580-51-7
M. Wt: 222.24
InChI Key: VLYREJMJQZGCTP-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a methoxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-methoxyphenylacetic acid with methyloxirane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Diols are the major products formed from oxidation reactions.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyphenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(2-ethoxyphenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(2-methylphenyl)-3-methyloxirane-2-carboxylate

Uniqueness

Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the methoxy group, which influences its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(10(16-12)11(13)15-3)8-6-4-5-7-9(8)14-2/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYREJMJQZGCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482580-51-7
Record name methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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